molecular formula C17H16F4N4O B2920382 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775536-86-1

4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2920382
CAS No.: 1775536-86-1
M. Wt: 368.336
InChI Key: MZDBKCGNFVJPQF-UHFFFAOYSA-N
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Description

4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that features a fluorinated benzamide structure

Preparation Methods

The synthesis of 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets . The pathways involved often include key signaling cascades that regulate cellular functions, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

When compared to other similar compounds, 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide stands out due to its unique trifluoromethyl and fluorinated benzamide groups. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O/c18-12-3-1-11(2-4-12)16(26)24-13-5-7-25(8-6-13)15-9-14(17(19,20)21)22-10-23-15/h1-4,9-10,13H,5-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDBKCGNFVJPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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